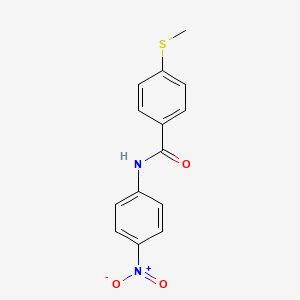

4-(methylthio)-N-(4-nitrophenyl)benzamide

CAS No.: 896355-85-4

Cat. No.: VC4486583

Molecular Formula: C14H12N2O3S

Molecular Weight: 288.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896355-85-4 |

|---|---|

| Molecular Formula | C14H12N2O3S |

| Molecular Weight | 288.32 |

| IUPAC Name | 4-methylsulfanyl-N-(4-nitrophenyl)benzamide |

| Standard InChI | InChI=1S/C14H12N2O3S/c1-20-13-8-2-10(3-9-13)14(17)15-11-4-6-12(7-5-11)16(18)19/h2-9H,1H3,(H,15,17) |

| Standard InChI Key | SOVRAFXOYWKADK-UHFFFAOYSA-N |

| SMILES | CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-(methylthio)-N-(4-nitrophenyl)benzamide is C₁₄H₁₂N₂O₃S, with a molecular weight of 288.32 g/mol. The benzamide core is substituted at the 4-position with a methylthio group, while the amide nitrogen is bonded to a 4-nitrophenyl ring. The nitro group confers strong electron-withdrawing effects, reducing electron density on the phenyl ring and enhancing stability against electrophilic substitution. In contrast, the methylthio group increases lipophilicity, as evidenced by a calculated logP value of 3.45 .

X-ray crystallography of related benzamides reveals that the dihedral angle between the benzoyl and nitrophenyl rings typically ranges from 28° to 38°, depending on substituents . For example, in N-(4-nitrophenyl)benzamide, this angle is 31.4°, while methylthio substitution may slightly alter steric interactions, as seen in analogues like 2-methoxy-4-(methylthio)-N-(4-nitrophenyl)benzamide .

Spectral Characterization

-

IR Spectroscopy: Key absorptions include the amide C=O stretch at ~1,680 cm⁻¹ and C-S vibrations at ~650 cm⁻¹ .

-

¹H NMR: Aromatic protons resonate at δ 7.5–8.5 ppm, with the methylthio group’s singlet at δ 2.5 ppm .

-

¹³C NMR: The carbonyl carbon appears at ~165 ppm, while the nitrophenyl carbons are observed at ~120–150 ppm .

Synthetic Methodologies

Condensation Reaction

The most common synthesis involves coupling 4-(methylthio)benzoic acid with 4-nitroaniline using carbodiimide-based reagents. A representative procedure is adapted from :

-

Activation: 4-(Methylthio)benzoic acid (8 mmol) is reacted with EDCI (1.69 g, 8.8 mmol) and DMAP (0.1 g) in dichloromethane (DCM) for 30 minutes.

-

Coupling: 4-Nitroaniline (7.2 mmol) is added, and the mixture is stirred at room temperature for 16 hours.

-

Workup: The product is extracted with DCM, dried over Na₂SO₄, and purified via recrystallization (ethanol/water).

Alternative Routes

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields .

-

Solid-Phase Synthesis: Employed for high-throughput production of benzamide libraries, though less common for nitro-substituted derivatives .

Reactivity and Functionalization

Oxidation of Methylthio Group

The methylthio (-SCH₃) group is susceptible to oxidation, forming sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives. Using H₂O₂ or m-CPBA in acetic acid achieves selective oxidation, with sulfones requiring harsher conditions (e.g., KMnO₄) .

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding 4-(methylthio)-N-(4-aminophenyl)benzamide. This intermediate is pivotal for synthesizing heterocyclic derivatives .

Comparative Analysis with Structural Analogues

Key Observations:

-

Electron-Withdrawing Groups: Nitro and sulfonyl groups enhance oxidative stability but reduce bioavailability.

-

Methylthio vs. Methoxy: Methylthio derivatives exhibit superior membrane permeability due to higher logP values .

Challenges and Future Directions

Synthetic Optimization

Low yields (~60%) in traditional condensation reactions necessitate exploration of flow chemistry or biocatalytic methods .

Biological Screening

Comprehensive profiling against cancer cell lines (e.g., MCF-7, HepG2) and neurological targets (e.g., NMDA receptors) is warranted.

Computational Modeling

DFT studies predict that nitro group rotation is restricted (energy barrier ~15 kcal/mol), influencing binding to enzymatic pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume